(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate
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Overview
Description
(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a 4-nitrobenzoate group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-fluorobenzoate: Similar structure but with a fluorine atom instead of a nitro group.
(3,5,5-trimethyl-4H-pyrazol-3-yl) benzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
The presence of the nitro group in (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
65441-82-9 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H15N3O4/c1-12(2)8-13(3,15-14-12)20-11(17)9-4-6-10(7-5-9)16(18)19/h4-7H,8H2,1-3H3 |
InChI Key |
QOFTYEXEVBBZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N=N1)(C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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